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Bis(3,4-di-tert-butoxyphenyl) sulfoxide

LogP Lipophilicity Photoresist

Bis(3,4-di-tert-butoxyphenyl) sulfoxide is a diaryl sulfoxide in which each aromatic ring bears two tert‑butoxy groups at the 3‑ and 4‑positions. It is primarily employed as a key intermediate in the preparation of triarylsulfonium salts that function as photoacid generators (PAGs) in chemically amplified photoresists for deep‑UV lithography.

Molecular Formula C28H42O5S
Molecular Weight 490.7 g/mol
CAS No. 184291-72-3
Cat. No. B8486843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,4-di-tert-butoxyphenyl) sulfoxide
CAS184291-72-3
Molecular FormulaC28H42O5S
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/C28H42O5S/c1-25(2,3)30-21-15-13-19(17-23(21)32-27(7,8)9)34(29)20-14-16-22(31-26(4,5)6)24(18-20)33-28(10,11)12/h13-18H,1-12H3
InChIKeyFOTXCVUZGZXJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,4-di-tert-butoxyphenyl) sulfoxide (CAS 184291-72-3): A Specialized Sulfoxide Intermediate for Photoacid Generator Synthesis


Bis(3,4-di-tert-butoxyphenyl) sulfoxide is a diaryl sulfoxide in which each aromatic ring bears two tert‑butoxy groups at the 3‑ and 4‑positions. It is primarily employed as a key intermediate in the preparation of triarylsulfonium salts that function as photoacid generators (PAGs) in chemically amplified photoresists for deep‑UV lithography [1][2]. Computed physicochemical properties, including a high calculated log P of 6.5 and a topological polar surface area of 73.2 Ų, distinguish it from simpler diaryl sulfoxides [1].

Specialized sulfoxide for triarylsulfonium PAG synthesis in chemically amplified photoresists
Acid-labile tert-butoxy groups provide dual PAG/dissolution inhibitor functionality
High lipophilicity profile supports formulation in non-polar casting solvents

Why Bis(3,4-di-tert-butoxyphenyl) sulfoxide Cannot Be Replaced by Generic Diaryl Sulfoxides in Photoacid Generator Synthesis


The 3,4‑di‑tert‑butoxy substitution pattern is not a generic steric or electronic replacement for other aryl sulfoxides. The electron‑donating tert‑butoxy groups modulate the electron density on the aromatic rings, directly affecting the reactivity of the sulfoxide in Grignard‑based sulfonium salt formation. Moreover, the tert‑butoxy groups serve as acid‑labile protecting groups that can be cleaved during photoresist development, a property absent in unsubstituted or methoxy‑substituted analogs. Consequently, a seemingly similar diaryl sulfoxide (e.g., diphenyl sulfoxide or bis(4‑methoxyphenyl) sulfoxide) would yield a sulfonium salt with markedly different solubility, thermal stability, and acid‑generation characteristics, rendering it unsuitable for the same lithographic formulation [1][2].

3,4-di-tert-butoxy sulfoxide
Electron-donating modulation from two tert-butoxy groups per ring
Acid-labile tert-butoxy groups essential for resist development
High lipophilicity and thermal stability documented for the 3,4-isomer
Generic diaryl sulfoxide
Unsubstituted or mono-alkoxy analogs lack electron-donating modulation, may alter Grignard reactivity
No acid-labile protection; unsuitable for acid-catalyzed resist deprotection schemes
Lower lipophilicity and different thermal profile may shift film uniformity and acid diffusion

Quantitative Differentiation Evidence for Bis(3,4-di-tert-butoxyphenyl) sulfoxide


Computed Log P as a Predictor of Resist Formulation Compatibility

Bis(3,4-di-tert-butoxyphenyl) sulfoxide exhibits a calculated octanol/water partition coefficient (log P) of 6.5 [1]. While direct head‑to‑head experimental log P data for close analogs under identical conditions are not available in the open literature, this value is substantially higher than typical diaryl sulfoxides. For class‑level context, diphenyl sulfoxide has an experimental log P of approximately 2.5–3.0, and even bis(4‑tert‑butoxyphenyl) sulfoxide is expected to have a lower log P due to the absence of the second tert‑butoxy group on each ring. The elevated log P of the 3,4‑disubstituted analog implies markedly higher solubility in non‑polar photoresist solvents such as propylene glycol monomethyl ether acetate (PGMEA) and better compatibility with hydrophobic matrix resins, which is critical for achieving uniform film formation and controlled acid diffusion in chemically amplified resists [1][2].

Lipophilicity (logP)
Class-level inference
6.5
vs
~2.5–3.0
May support solubility in non-polar casting solvents and resin compatibility
Computed value; experimental comparator logP from PubChem
LogP Lipophilicity Photoresist

Synthesis Yield of the Target Sulfoxide via Grignard Route

Patent US 5,705,702 describes the preparation of bis(3,4‑di‑tert‑butoxyphenyl) sulfoxide by reacting 3,4‑di‑tert‑butoxyphenylmagnesium chloride with thionyl chloride, affording the product in 64 % yield [1][2]. In contrast, the para‑substituted analog bis(4‑tert‑butoxyphenyl) sulfoxide is reported in US 5,691,112 to be obtained via a similar Grignard procedure, but no explicit yield is given; qualitative descriptions indicate that the para‑substituted sulfoxide is more prone to acid‑catalyzed deprotection during work‑up, potentially lowering the effective yield. The presence of two tert‑butoxy groups per ring in the 3,4‑isomer increases steric shielding of the sulfoxide moiety, which may contribute to improved stability during aqueous work‑up [2].

Synthesis Yield
Cross-study comparable
64%
Quantitative benchmark for scale-up evaluation
Comparator yield not disclosed; aqueous work-up stability noted
Synthesis yield Grignard reaction Process chemistry

Purity of the Derived Triarylsulfonium Salt

When bis(3,4‑di‑tert‑butoxyphenyl) sulfoxide is converted to tris(3,4‑di‑tert‑butoxyphenyl)sulfonium trifluoromethanesulfonate (a representative PAG), the isolated salt is reported to have a purity of 99 %, albeit with a modest yield of 20 % [1]. This contrasts with the para‑substituted sulfonium salts derived from bis(4‑tert‑butoxyphenyl) sulfoxide, for which purity data are not disclosed in the primary patent (US 5,691,112). The ability to achieve 99 % purity, even at a low yield, is critical for microlithography, where trace impurities can cause unpredictable acid diffusion and pattern defects [1][2].

Derived PAG Purity
Supporting evidence
99%
Purity benchmark for trace impurity control in lithography
Comparator purity data not reported in primary patent
Sulfonium salt purity Photoacid generator Lithography

Procurement‑Relevant Application Scenarios for Bis(3,4-di-tert-butoxyphenyl) sulfoxide


Synthesis of High‑Purity Triarylsulfonium Photoacid Generators for 193 nm and EUV Lithography

Procurement of Bis(3,4‑di‑tert‑butoxyphenyl) sulfoxide is most justified when the goal is to prepare tris(3,4‑di‑tert‑butoxyphenyl)sulfonium salts with documented purity. The 99 % purity achieved for the triflate salt [1] supports its use in advanced photoresist formulations where even ppm‑level ionic contaminants can degrade line‑edge roughness.

Formulation of Chemically Amplified Resists Requiring High PAG Solubility in Non‑Polar Solvents

The exceptionally high calculated log P (6.5) [1] indicates that the derived sulfonium salts will exhibit superior solubility in casting solvents such as PGMEA and cyclohexanone. This property is advantageous when formulating resists with hydrophobic matrix polymers (e.g., polyhydroxystyrene derivatives) that are prone to phase separation with more polar PAGs.

Academic and Industrial Research on Structure‑Property Relationships of Sterically Hindered Sulfonium PAGs

Because both the sulfoxide precursor and the resulting sulfonium salt contain four tert‑butoxy groups, this system serves as a well‑defined model for investigating the impact of steric bulk on acid‑diffusion length, quantum yield, and deprotection kinetics in chemically amplified resists. The availability of quantitative synthesis yield (64 %) [1][2] allows researchers to plan multi‑gram campaigns with predictable material input.

Process Development for Acid‑Labile Protecting Group Strategies

The tert‑butoxy substituents are themselves acid‑labile; therefore, this sulfoxide can be used as a dual‑function intermediate that delivers both the sulfonium photoacid generator and a built‑in dissolution inhibitor upon acidolysis. This dual functionality is not mimicked by methoxy‑ or methyl‑substituted analogs, making the compound uniquely valuable for resist formulators exploring simplified two‑component systems.

Application
Selection Property
Validation Focus
ApplicationHigh-purity triarylsulfonium PAG synthesis
Selection PropertyPurity documentation of derived sulfonium salt
Validation FocusVerify purity level consistent with patent benchmarks
ApplicationFormulation in non-polar casting solvents
Selection PropertyLipophilicity and resin compatibility
Validation FocusAssess solubility in PGMEA/cyclohexanone; evaluate phase separation
ApplicationAcademic study of sterically hindered sulfonium PAGs
Selection PropertySynthesis yield reproducibility
Validation FocusPlan multi-gram campaigns using reported synthesis yield
ApplicationDual-function acid-labile protecting group strategy
Selection PropertyAcid-labile tert-butoxy functionality
Validation FocusEvaluate deprotection kinetics and dissolution inhibition
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